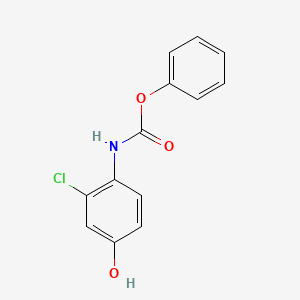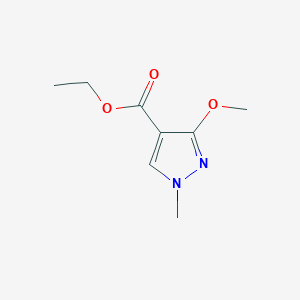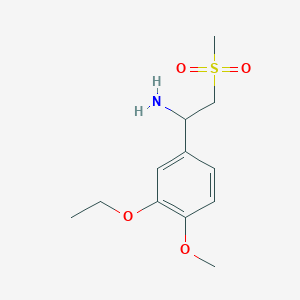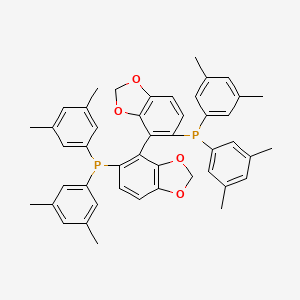![molecular formula C7H7ClN2 B1354139 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine CAS No. 810668-57-6](/img/structure/B1354139.png)
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine
Descripción general
Descripción
“2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the CAS Number: 1256811-82-1 . It has a linear formula of C7H5ClN2O . The IUPAC name for this compound is 2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one .
Synthesis Analysis
The synthesis of similar compounds has been achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues . This process was performed using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) . The molecular weight is 168.58 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.58 . It is stored at room temperature in an inert atmosphere .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- The compound has been involved in the synthesis of various substituted derivatives by reacting with nucleophiles, demonstrating its versatility in chemical reactions. This reactivity forms the basis for further applications in pharmaceuticals and materials science. For instance, Goto et al. (1991) detailed the synthesis of 7-substituted derivatives by reacting with different nucleophiles under various conditions, highlighting its synthetic utility (Goto et al., 1991).
- Another study focused on the preparation of 6,7-Dihydro-5H-cyclopenteno[b]pyridine from related compounds, showcasing a method with an overall yield of about 61%, indicating the compound's potential in synthetic organic chemistry (Zhao Xin-qi, 2007).
Applications in Material Science
- Pyrrolopyridine derivatives, including structures similar to 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine, have been explored for their utility in creating fluorescent chemosensors. A study by Maity et al. (2018) synthesized new fluorophores based on the pyrrolopyridine structure, which showed high selectivity for Fe3+/Fe2+ ions, indicating its potential in developing sensors for biological and environmental monitoring (Maity et al., 2018).
Biological Activity
- The biological activity of pyrrolo[3,4-c]pyridine derivatives has been extensively reviewed, with findings suggesting their potential in treating diseases of the nervous and immune systems, along with their antidiabetic, antimycobacterial, antiviral, and antitumor activities. This broad spectrum of pharmacological properties underlines the significance of the compound in medicinal chemistry research (Wójcicka & Redzicka, 2021).
Chemical Structure and Reactivity Studies
- Investigations into the compound's structure and reactivity have provided insights into its chemical behavior, including the preparation and characterization of novel derivatives. For example, studies have detailed the synthesis of pyrrolopyridine analogs and explored their reactivity, contributing to the development of new chemical entities for various applications (Reisinger, Bernhardt, & Wentrup, 2004).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar pyrrolopyrazine scaffold have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s known that the pyrrolopyrazine derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have shown to affect various pathways related to their biological activities .
Result of Action
Compounds with similar structures have shown a wide range of biological activities .
Análisis Bioquímico
Biochemical Properties
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of RIPK1 by this compound can lead to reduced necroptosis, thereby affecting cell survival and inflammation . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic pathways, ultimately impacting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the phosphorylation events necessary for necroptosis . This inhibition disrupts the downstream signaling cascade, leading to decreased cell death and inflammation. Additionally, this compound may interact with other molecular targets, further modulating cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. The compound’s stability is influenced by environmental conditions, such as temperature and pH, which can affect its degradation rate . Over time, the degradation of this compound may lead to reduced efficacy in inhibiting RIPK1 and other targets. Long-term studies have shown that prolonged exposure to this compound can result in sustained inhibition of necroptosis and altered cellular functions, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 and reduces necroptosis-related inflammation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with off-target proteins and accumulation in tissues . These dosage-dependent effects underscore the importance of optimizing the therapeutic window for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidative metabolism of this compound, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound in tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins, which can affect its therapeutic and toxic effects.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes and proteins . Additionally, this compound may be directed to specific subcellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. These localization patterns can influence the compound’s efficacy in modulating cellular processes and its potential for therapeutic applications.
Propiedades
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-2-1-5-3-9-4-6(5)10-7/h1-2,9H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLXPRCFQNRAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463640 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
810668-57-6 | |
| Record name | 2-CHLORO-6,7-DIHYDRO-5H-PYRROLO[3,4-B]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

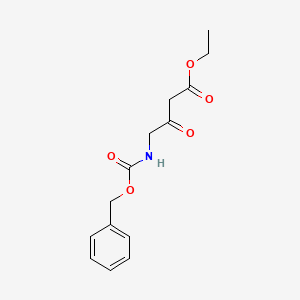
![N-[(E)-(6-Bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]-N,2-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B1354059.png)
![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)
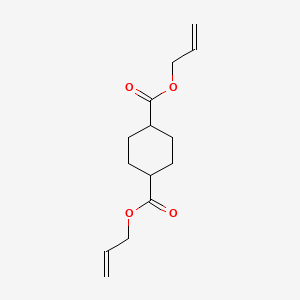

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)

